molecular formula C11H12O5S B13901431 Methyl 1,1-dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylate

Methyl 1,1-dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylate

Cat. No.: B13901431
M. Wt: 256.28 g/mol
InChI Key: XPBVCTGTQRZXBP-UHFFFAOYSA-N
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Description

Methyl 1,1-dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylate is a chemical compound that belongs to the class of benzoxathiepine derivatives This compound is characterized by its unique structure, which includes a benzoxathiepine ring system with a carboxylate group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,1-dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable benzoxathiepine precursor with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,1-dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

Methyl 1,1-dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1,1-dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,1-dioxo-3,5-dihydro-2H-4,1benzoxathiepine-8-carboxylate is unique due to its benzoxathiepine ring system and the presence of the dioxo group.

Properties

Molecular Formula

C11H12O5S

Molecular Weight

256.28 g/mol

IUPAC Name

methyl 1,1-dioxo-3,5-dihydro-2H-4,1λ6-benzoxathiepine-8-carboxylate

InChI

InChI=1S/C11H12O5S/c1-15-11(12)8-2-3-9-7-16-4-5-17(13,14)10(9)6-8/h2-3,6H,4-5,7H2,1H3

InChI Key

XPBVCTGTQRZXBP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(COCCS2(=O)=O)C=C1

Origin of Product

United States

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